molecular formula C13H20N2O4 B1415100 tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate CAS No. 782493-42-9

tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

Cat. No. B1415100
M. Wt: 268.31 g/mol
InChI Key: HBAKXSYOYQVZSN-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate” is an organic compound . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring bearing a carboxylic acid group .

Scientific Research Applications

Synthesis and Intermediate Use

  • Synthesis of Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a significant intermediate in synthesizing biologically active compounds like crizotinib, with tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material (Kong et al., 2016).

Structural and Crystallographic Studies

  • Reaction and Formation Analysis : The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of the title compound with a specific substituent. The plane of the pyrazole ring forms a dihedral angle with the piperidine ring, revealing insights into its molecular structure (Richter et al., 2009).

Applications in Drug Synthesis

  • Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is a key intermediate for small molecule anticancer drugs. Its synthesis and structure have significant implications for developing and optimizing anti-tumor inhibitors (Zhang et al., 2018).

  • Synthesis of Nociceptin Antagonists : An efficient synthesis method has been developed for tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate in synthesizing nociceptin antagonists, demonstrating its role in developing specific therapeutic agents (Jona et al., 2009).

Molecular Packing and Properties

  • X-ray Studies and Molecular Packing : The molecular structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds, as determined by X-ray crystallography, shows significant properties like hydrogen bonding and molecular packing, crucial for understanding its applications in various fields (Didierjean et al., 2004).

Synthesis of Specific Substitutes

  • Synthesis of Piperidine Derivatives : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate and its conversion to various substituted piperidines demonstrates its utility in creating novel chemical structures with potential biological activities (Harmsen et al., 2011).

properties

IUPAC Name

tert-butyl 4-(3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)18-12(17)15-6-4-9(5-7-15)10-8-11(16)14-19-10/h8-9H,4-7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAKXSYOYQVZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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